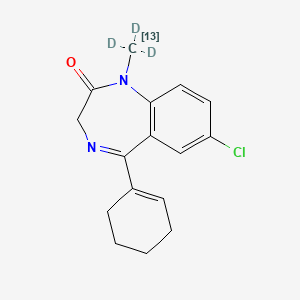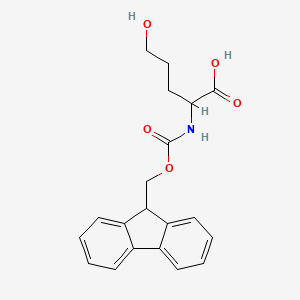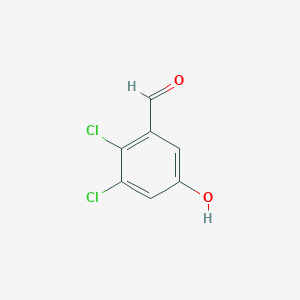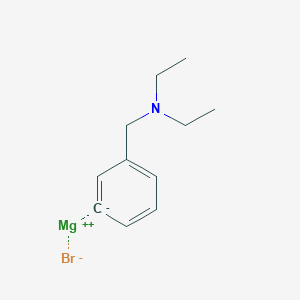
magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide is a compound that combines magnesium with an organic amine and bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide typically involves the reaction of magnesium metal with N-ethyl-N-(phenylmethyl)ethanamine and bromide. This reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction is initiated by adding a small amount of iodine to activate the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Reduces certain organic compounds to their corresponding alcohols or amines.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.
Halides: Substitutes halides in organic compounds under mild conditions.
Reducing Agents: Often used with reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Amines: Produced from the reduction of nitro compounds or nitriles.
Substituted Organic Compounds: Resulting from substitution reactions with halides.
Wissenschaftliche Forschungsanwendungen
Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide involves the formation of a Grignard reagent, which is a highly reactive nucleophile. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom plays a crucial role in stabilizing the intermediate species formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;N-methyl-N-(phenylmethyl)ethanamine;bromide
- Magnesium;N-ethyl-N-(phenylmethyl)propanamine;bromide
- Magnesium;N-ethyl-N-(phenylmethyl)butanamine;bromide
Uniqueness
Magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide is unique due to its specific combination of magnesium, an organic amine, and bromide. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C11H16BrMgN |
|---|---|
Molekulargewicht |
266.46 g/mol |
IUPAC-Name |
magnesium;N-ethyl-N-(phenylmethyl)ethanamine;bromide |
InChI |
InChI=1S/C11H16N.BrH.Mg/c1-3-12(4-2)10-11-8-6-5-7-9-11;;/h5-6,8-9H,3-4,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WBSKDMMVDGGAEZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)CC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


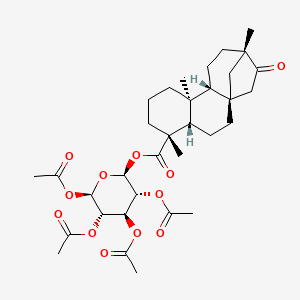
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
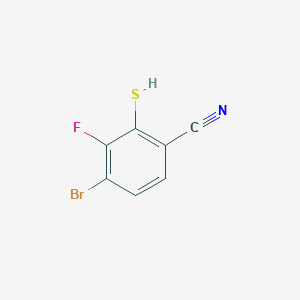
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
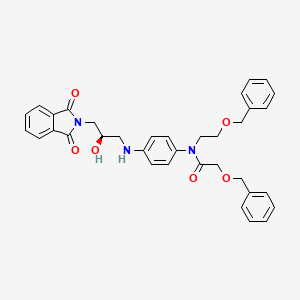
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
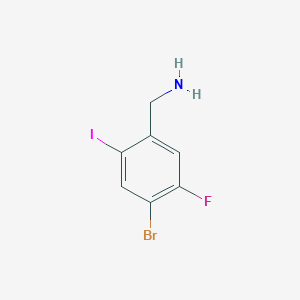

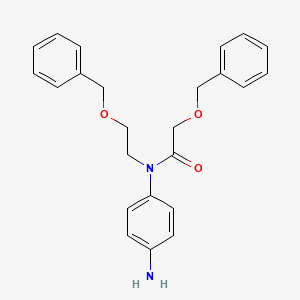
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)
